1-Formyl-L-proline

PYCR1 inhibition cancer metabolism proline biosynthesis

Researchers needing a selective, competitive inhibitor of PYCR1 (Ki ≈ 100 µM, ~10-fold vs PYCR3) for cancer metabolism studies rely on this compound. Peptide chemists use its orthogonal N-formyl protection, stable to TFA but cleavable under mild base. Sourcing low-volume, high-value chiral building blocks with verified binding poses (PDB: 8VRE) is a common pain point. We offer consistent supply of this N-protected L-proline derivative. - PYCR1 inhibition: validated in MCF10A H-RAS V12 spheroid models with 50% growth reduction. - Orthogonal SPPS building block: acid-stable, base-labile for Fmoc/t-Bu strategies. - Chiral organocatalyst precursor: enables imine reduction with up to 66% ee.

Molecular Formula C6H9NO3
Molecular Weight 143.14 g/mol
CAS No. 13200-83-4
Cat. No. B078326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Formyl-L-proline
CAS13200-83-4
Molecular FormulaC6H9NO3
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C=O)C(=O)O
InChIInChI=1S/C6H9NO3/c8-4-7-3-1-2-5(7)6(9)10/h4-5H,1-3H2,(H,9,10)/t5-/m0/s1
InChIKeyDHDRGOURKDLAOT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Formyl-L-proline Overview and Key Properties


1-Formyl-L-proline (N-Formyl-L-proline, CAS 13200-83-4, molecular formula C₆H₉NO₃, MW 143.14 g/mol) is an N-formylated derivative of the cyclic amino acid L-proline, structurally defined by a formyl group (-CHO) attached to the pyrrolidine nitrogen, with a single stereocenter at the C-2 position . Its characteristic physicochemical properties include a melting point of 93–94 °C, a predicted pKa of 3.66 ± 0.20, and a recommended storage condition of 2–8 °C under inert atmosphere . As an N-protected L-proline building block, the formyl group provides orthogonal protection during peptide synthesis [1]; beyond its synthetic utility, this compound functions as a well-characterized competitive inhibitor of pyrroline-5-carboxylate reductase isoform 1 (PYCR1) and as a precursor to chiral organocatalysts [2].

Why Generic Substitution with Unprotected Proline Fails


1-Formyl-L-proline cannot be interchangeably substituted with unprotected L-proline or alternative N-acyl proline derivatives (e.g., N-acetyl-L-proline, N-Boc-L-proline) due to three mutually reinforcing factors: (i) the formyl group confers a distinct orthogonal protection profile in solid-phase peptide synthesis—stable under standard acidic (e.g., TFA) deprotection conditions while remaining selectively removable under mild basic conditions ; (ii) the formyl moiety uniquely enables competitive inhibition of PYCR1 with a Ki of approximately 100 µM and ~10-fold isoform selectivity over PYCR3, whereas unprotected L-proline is a substrate (not an inhibitor) and N-acetyl-L-proline lacks this specific binding interaction [1]; (iii) the formyl group imparts a distinct electronic environment that alters the trans/cis amide bond equilibrium (Hammett ρ = 0.26) relative to other N-substituted proline derivatives, with downstream effects on peptide backbone conformation and organocatalyst performance that cannot be replicated by larger acyl groups [2].

Quantitative Evidence vs. Proline Analogs


PYCR1 Competitive Inhibition vs. L-Proline

1-Formyl-L-proline acts as a competitive inhibitor of human PYCR1, binding in the active site in the presence of NADH [1]. In a 2024 screening study of 71 low molecular weight compounds (average MW 131 Da) against PYCR1 using an enzyme activity assay, N-formyl-L-proline exhibited a competitive inhibition constant (Ki) of approximately 100 µM, making it one of three compounds with Ki ≤ 100 µM [1]. In contrast, L-proline is the native substrate (Km = 110 µM) and is not an inhibitor; L-pipecolate, a six-membered ring homolog, binds to PYCR1 but with lower affinity, and its binding mode suggests an alternative function in lysine metabolism rather than robust inhibition [2].

PYCR1 inhibition cancer metabolism proline biosynthesis enzyme kinetics

PYCR1 Isoform Selectivity over PYCR3

In the same 2024 study, the compound library was counter-screened against human PYCR3 (Δ¹-pyrroline-5-carboxylate reductase isoform 3) to assess isoform specificity [1]. 1-Formyl-L-proline exhibited approximately 10-fold higher inhibitory potency for PYCR1 relative to PYCR3 (Ki for PYCR3 ≈ 1000 µM versus Ki ≈ 100 µM for PYCR1), indicating preferential binding to the isoform most strongly implicated in cancer progression [1]. The crystal structure (PDB: 8VRE) reveals that the formyl group of 1-formyl-L-proline engages in specific hydrogen-bonding interactions within the PYCR1 active site that are less favorable in the PYCR3 binding pocket [2].

isoform selectivity PYCR3 counter-screening cancer metabolism

Enantioselective Imine Reduction vs. Unmodified Proline

Trichlorosilane activated with optically active N-formylproline derivatives serves as an effective reagent for the chemo- and stereoselective reduction of imines to amines [1]. In a direct experimental comparison using the same reaction conditions (trichlorosilane as reductant, imine substrate), N-formylproline-derived catalysts achieved enantiomerically enriched amine products with enantiomeric excess (ee) up to 66%, whereas unmodified L-proline under comparable conditions produces racemic or low-ee product mixtures due to the absence of the formyl-mediated activation of the Lewis base catalyst [1]. The formyl group participates in the catalytic cycle by coordinating to the silicon center of trichlorosilane, enhancing both chemoselectivity for imino groups over carbonyl groups and stereoselectivity [1].

asymmetric catalysis organocatalysis imine reduction enantioselective synthesis

Orthogonal Protection Stability vs. N-Boc-L-proline

In solid-phase peptide synthesis (SPPS), the N-formyl group of 1-formyl-L-proline serves as an orthogonal protecting group with distinct stability characteristics compared to the more commonly used N-Boc (tert-butyloxycarbonyl) group . The formyl group is stable under standard acidic deprotection conditions (e.g., trifluoroacetic acid/TFA, which rapidly cleaves Boc groups within minutes to hours depending on concentration) but can be selectively removed under mild basic conditions (e.g., hydrazine, aqueous ammonia, or dilute NaOH) . This orthogonal stability profile contrasts sharply with N-Boc-L-proline, where the Boc group is acid-labile and base-stable—the inverse selectivity pattern. This difference enables sequential deprotection strategies in complex peptide syntheses where multiple orthogonal protecting groups are required [1].

solid-phase peptide synthesis SPPS orthogonal protection N-formyl group

Trans/Cis Amide Equilibrium and Conformational Impact

The trans/cis ratio of the amide bond in N-formylproline phenylesters correlates with electron withdrawal by para substituents, with a Hammett ρ value of 0.26, indicating a substantial electronic effect on conformational preference [1]. This n→π* interaction between the amide oxygen and ester carbonyl stabilizes the trans conformation [1]. In unsubstituted L-proline, the trans/cis equilibrium is governed primarily by steric effects of the pyrrolidine ring without this tunable electronic contribution [2]. The formyl group thus enables fine-tuning of peptide backbone conformation in a manner unavailable with unmodified proline or N-acetyl-proline.

peptide conformation amide bond isomerism n→π* interaction protein structure

Analytical Identity and Chiral Purity Verification

1-Formyl-L-proline exhibits a specific optical rotation of -130.671° (C=0.008 g/mL, ethanol) at 20 °C . This value serves as a critical quality control metric to confirm the L-stereochemistry and differentiate the compound from potential racemic mixtures or the D-enantiomer (which would display a positive rotation of approximately +130°). Commercial specifications typically require purity ≥97% by HPLC, with appearance as a white to off-white solid powder and melting point 93–94 °C . These identity parameters are not interchangeable with other N-acyl-L-prolines: N-acetyl-L-proline has a melting point of 116–118 °C and different optical rotation; N-Boc-L-proline melts at 133–137 °C [1].

chiral purity optical rotation HPLC quality control

Validated Application Scenarios


PYCR1-Dependent Cancer Metabolism Studies

Researchers investigating PYCR1 as a therapeutic target in cancers with high PYCR1 expression (e.g., breast cancer, prostate cancer) can employ 1-formyl-L-proline as a competitive inhibitor chemical probe with Ki ≈ 100 µM and ~10-fold selectivity over PYCR3 [1]. The compound has demonstrated a 50% reduction in spheroid growth in MCF10A H-RAS V12 breast cancer cell models, accompanied by significant decreases in de novo proline biosynthesis . Crystallographic validation of binding pose (PDB: 8VRE, 6XP0) supports structure-activity relationship studies [2].

Asymmetric Organocatalysis for Imine Reduction

Synthetic chemists requiring chemo- and stereoselective imine reduction can utilize N-formylproline derivatives as chiral Lewis base activators for trichlorosilane, achieving enantioselectivity up to 66% ee [1]. This methodology is applicable to the preparation of enantiomerically enriched amine intermediates for pharmaceutical synthesis, with documented chemoselectivity favoring imino groups over carbonyl functionalities [1].

Solid-Phase Peptide Synthesis with Orthogonal Protection

Peptide chemists executing multi-step SPPS protocols where acid-stable N-protection is required—such as Fmoc/t-Bu strategies with an additional orthogonal dimension—can incorporate 1-Formyl-L-proline as a building block whose N-formyl group remains intact under standard TFA cleavage conditions but is selectively removable under mild basic treatment (e.g., hydrazine, aqueous ammonia) [1]. This orthogonal profile enables sequential deprotection schemes not achievable with N-Boc-L-proline or N-Fmoc-L-proline .

Conformational Studies of Proline-Containing Peptides

Structural biologists and peptide chemists studying proline isomerization effects on protein folding or peptide backbone conformation can employ 1-Formyl-L-proline to leverage the quantifiable n→π* interaction (Hammett ρ = 0.26) that stabilizes the trans amide conformation [1]. This electronic tuning capability, absent in unsubstituted proline, enables systematic investigation of trans/cis equilibrium effects on peptide structure and function [1].

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